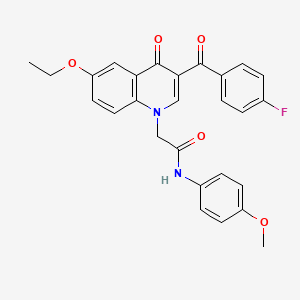

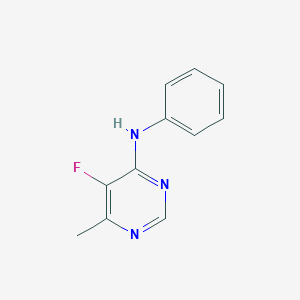

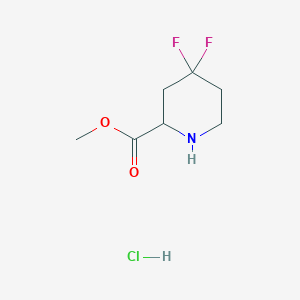

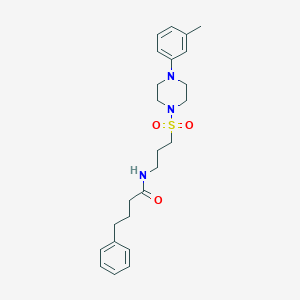

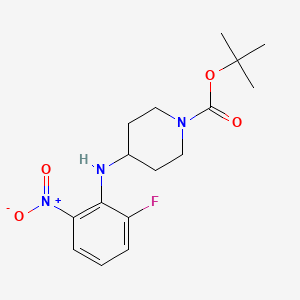

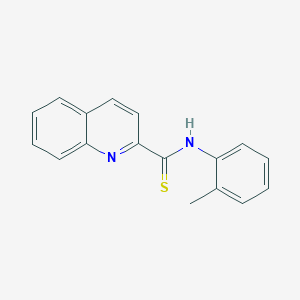

![molecular formula C18H15N3O4 B2848622 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 887872-57-3](/img/structure/B2848622.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, the crystal structure of a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety was reported . The compound was found to be triclinic with specific bond lengths and angles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been theoretically investigated . These properties include spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, frontier molecular orbital (FMO) analysis, and nonlinear optical (NLO) properties .Applications De Recherche Scientifique

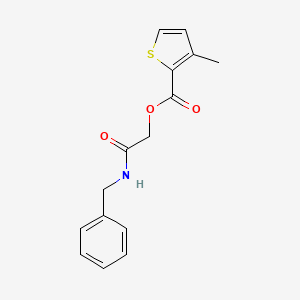

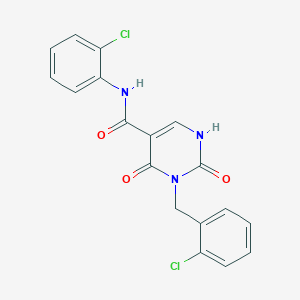

Bacterial Biofilm Inhibition

This compound has been found to have significant antibacterial properties. It was particularly effective against Bacillus subtilis , inhibiting 60.04% of bacterial biofilm growth . This suggests potential use in the development of new antibacterial agents .

Hemolytic Activity

The compound has been studied for its hemolytic activity. Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Enzymatic Synthesis

The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . This compound could be used in enzymatic synthesis processes .

Antiviral Applications

Compounds similar to this one are widely used in antiviral medications . This suggests potential use in the development of new antiviral drugs .

Antibacterial Applications

These compounds can also be used in antibacterial medications . This suggests potential use in the development of new antibacterial drugs .

Antimigraine Applications

Compounds similar to this one are widely used in antimigraine medications . This suggests potential use in the development of new antimigraine drugs .

Antidiuretic Applications

These compounds can also be used in antidiuretic medications . This suggests potential use in the development of new antidiuretic drugs .

Organic Synthesis Reactions

These compounds can also be used in organic synthesis reactions to produce dendrimers . This suggests potential use in the development of new organic synthesis reactions .

Mécanisme D'action

Target of Action

The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the compound targets cholinesterase enzymes , which play a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, and exhibits inhibitory potential . The inhibition of these enzymes can help in treating Alzheimer’s disease by increasing the concentration of acetylcholine, a neurotransmitter, in the brain .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in memory and learning processes. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Result of Action

The compound’s action results in the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels in the brain. This can potentially improve cognitive function in Alzheimer’s disease patients .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-4-2-3-5-13(11)16(22)19-18-21-20-17(25-18)12-6-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQZRKLLQGGRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2848541.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)

![5-(2,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2848546.png)

![1-[(4As,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-chloropropan-1-one](/img/structure/B2848548.png)

![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)

![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)